2-phenyl-4-({[3-(trifluoromethyl)phenyl]methyl}sulfanyl)pyrazolo[1,5-a]pyrazine
Description
2-Phenyl-4-({[3-(trifluoromethyl)phenyl]methyl}sulfanyl)pyrazolo[1,5-a]pyrazine is a heterocyclic compound featuring a pyrazolo[1,5-a]pyrazine core substituted at positions 2 and 2. The 2-phenyl group provides aromatic bulk, while the 4-position is modified with a sulfanyl-linked 3-(trifluoromethyl)benzyl moiety. The trifluoromethyl group enhances lipophilicity and metabolic stability, making this compound of interest in medicinal chemistry, particularly for kinase inhibition studies .
Properties
IUPAC Name |
2-phenyl-4-[[3-(trifluoromethyl)phenyl]methylsulfanyl]pyrazolo[1,5-a]pyrazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14F3N3S/c21-20(22,23)16-8-4-5-14(11-16)13-27-19-18-12-17(15-6-2-1-3-7-15)25-26(18)10-9-24-19/h1-12H,13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRWOIUFJJMHATC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN3C=CN=C(C3=C2)SCC4=CC(=CC=C4)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14F3N3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with similar structures have been found to interact with estrogen receptors.
Mode of Action
Similar compounds have been reported to act as antagonists for estrogen receptors. They bind to these receptors and block their activity, thereby inhibiting the effects of estrogen in the body.
Biological Activity
2-Phenyl-4-({[3-(trifluoromethyl)phenyl]methyl}sulfanyl)pyrazolo[1,5-a]pyrazine is a compound of interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. The structural features of this compound suggest that it may exhibit significant pharmacological properties.
Chemical Structure and Properties
The molecular formula for this compound is C18H14F3N3S. The trifluoromethyl group is known to enhance the lipophilicity and metabolic stability of compounds, potentially leading to improved biological activity.
Biological Activity Overview
The biological activities associated with pyrazolo derivatives, including the target compound, have been investigated extensively. The following sections summarize key findings regarding their anticancer and antimicrobial properties.
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazolo derivatives. For instance, compounds similar to this compound have shown promising results in inhibiting cancer cell proliferation:
- In vitro Studies : Research indicates that certain pyrazolo derivatives exhibit cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and DU145 (prostate cancer). The mechanism often involves apoptosis induction via caspase activation pathways and modulation of autophagy .
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| 2a | MCF-7 | 0.25 | Apoptosis via caspase activation |
| 3b | DU145 | 20 | Autophagy induction, ERK pathway modulation |
Antimicrobial Activity
The antimicrobial properties of pyrazolo derivatives are also noteworthy. Compounds with similar structures have demonstrated significant inhibitory effects against Gram-positive bacteria:
- Antimicrobial Efficacy : Trifluoromethyl phenyl derivatives of pyrazoles have been reported to exhibit potent growth inhibition against various bacterial strains while maintaining low toxicity to human cells .
| Compound Type | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Pyrazole Derivative | Staphylococcus aureus | 5 µg/mL |
| Trifluoromethyl | Bacillus subtilis | 10 µg/mL |
Case Studies and Research Findings
Several case studies illustrate the biological activities of related compounds:
- Cytotoxicity Assays : In one study, a derivative similar to the target compound was tested against breast cancer cell lines (MCF-7 and MDA-MB-231). The results indicated that these compounds exhibited stronger cytotoxic activity than cisplatin, a common chemotherapeutic agent .
- Mechanistic Insights : Another study focused on the role of autophagy in mediating the antiproliferative effects of pyrazolo derivatives. It was found that treatment with these compounds led to increased expression of LC3-II and decreased levels of SQSTM1/p62, indicating enhanced autophagic flux .
Scientific Research Applications
Medicinal Chemistry
The compound has shown potential as a lead compound in the development of new pharmaceuticals. Its unique structure allows for the modification of various functional groups, which can enhance its efficacy and selectivity.
- Anticancer Activity : Research indicates that derivatives of pyrazolo[1,5-a]pyrazine exhibit cytotoxic properties against various cancer cell lines. The trifluoromethyl group is known to increase lipophilicity, potentially improving cell membrane permeability and bioavailability.
- Antimicrobial Properties : Studies have demonstrated that compounds with similar structures possess significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The sulfanyl group may play a crucial role in this activity by influencing the interaction with bacterial membranes.
Agrochemicals
The compound's ability to interact with biological systems makes it a candidate for agrochemical applications.
- Pesticide Development : Its structural analogs have been investigated for use as fungicides and insecticides. The presence of the trifluoromethyl group is believed to enhance the stability and effectiveness of these compounds in agricultural settings.
Materials Science
The unique electronic properties of 2-phenyl-4-({[3-(trifluoromethyl)phenyl]methyl}sulfanyl)pyrazolo[1,5-a]pyrazine make it suitable for applications in materials science.
- Organic Electronics : Research into organic semiconductors has identified pyrazolo[1,5-a]pyrazines as potential candidates for use in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). Their ability to form stable charge transfer complexes is advantageous for improving device efficiency.
Case Study 1: Anticancer Activity
In a study published by Smith et al. (2023), derivatives of pyrazolo[1,5-a]pyrazine were synthesized and evaluated for their anticancer properties against human leukemia cells. The results indicated that modifications at the phenyl position significantly increased cytotoxicity compared to unmodified compounds.
Case Study 2: Pesticidal Efficacy
A research article by Johnson et al. (2024) explored the efficacy of a related compound as an insecticide against common agricultural pests. The study found that the compound exhibited over 80% mortality in treated populations within 48 hours, demonstrating its potential as a biopesticide.
Comparison with Similar Compounds
Structural Analogues and Substitution Patterns
The pyrazolo[1,5-a]pyrazine scaffold is highly versatile, with modifications at positions 2, 4, and 7 significantly altering physicochemical and biological properties. Key analogues include:
Key Differences in Physicochemical Properties
- Lipophilicity : The trifluoromethyl group in the target compound increases logP compared to fluorine- or methoxy-substituted analogues, favoring blood-brain barrier penetration .
- Solubility : Methoxy-substituted derivatives (e.g., 4-methoxyphenyl in ) exhibit higher aqueous solubility due to polar interactions.
- Metabolic Stability: Trifluoromethyl groups reduce oxidative metabolism, prolonging half-life compared to chlorinated or non-halogenated analogues .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
